2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Description
Structural Significance in Medicinal Chemistry
The molecular architecture of 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide exemplifies deliberate engineering for target engagement and metabolic stability. The pyridine ring serves as a rigid scaffold, promoting planar geometry that facilitates π-π stacking interactions with aromatic residues in enzyme active sites. At the 4-position of the pyridine, the carboxamide group introduces hydrogen-bonding capability, enhancing binding affinity toward proteins such as kinases or proteases. This functional group is a common pharmacophore in kinase inhibitors, where it often interacts with backbone amides or catalytic residues.
The thiolan-3-yloxy moiety, a five-membered sulfur-containing ring, contributes to conformational flexibility while introducing a stereogenic center. Sulfur’s polarizability enables weak interactions with hydrophobic pockets, and the ether linkage (C–O–C) enhances solubility compared to purely alkyl substituents. At the N-terminal of the carboxamide, the 4-(trifluoromethyl)phenyl group provides a hydrophobic anchor. The trifluoromethyl (–CF₃) group is electron-withdrawing, reducing electron density on the aromatic ring and stabilizing charge-transfer interactions with target proteins.
Table 1: Key Structural Features and Their Roles
| Feature | Role in Medicinal Chemistry |
|---|---|
| Pyridine ring | Rigid scaffold for target binding via π-π stacking |
| Carboxamide linker | Hydrogen-bond donor/acceptor for affinity |
| Thiolan-3-yloxy group | Conformational flexibility and solubility modulation |
| Trifluoromethylphenyl | Lipophilicity enhancement and metabolic stability |
Role of Trifluoromethyl and Thiolane Moieties in Bioactivity
The trifluoromethyl group is pivotal in modulating the compound’s bioavailability and target selectivity. Fluorine’s high electronegativity and small atomic radius reduce basicity and increase lipid solubility, improving membrane permeability. In the context of 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide, the –CF₃ group likely stabilizes the molecule against oxidative metabolism, as evidenced by studies on analogous compounds where trifluoromethyl substitution reduced CYP450-mediated degradation. This moiety also induces steric and electronic effects that fine-tune binding to hydrophobic pockets, as observed in kinase inhibitors where –CF₃ groups improve selectivity for ATP-binding sites.
The thiolane moiety, a saturated tetrahydrothiophene ring, contributes to bioactivity through its mixed polar/apolar character. The sulfur atom participates in van der Waals interactions and weak hydrogen bonds, while the ring’s puckered conformation allows adaptive binding to protein surfaces. Comparative studies on thiolane-containing analogs demonstrate improved potency over non-sulfur-containing counterparts, likely due to enhanced target residence time. For example, in antitubercular agents, thiolane derivatives show increased activity against Mycobacterium tuberculosis strains, possibly by interfering with cell wall biosynthesis or protein secretion pathways.
Table 2: Impact of Moieties on Bioactivity
The synergy between these groups is critical. For instance, the trifluoromethylphenyl moiety’s lipophilicity complements the thiolane’s solubility-enhancing properties, achieving balanced partition coefficients (LogP ≈ 2.8–3.2). This balance is essential for oral bioavailability, as excessively hydrophobic compounds suffer from poor dissolution, while overly polar molecules exhibit inadequate membrane penetration.
Properties
IUPAC Name |
2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)12-1-3-13(4-2-12)22-16(23)11-5-7-21-15(9-11)24-14-6-8-25-10-14/h1-5,7,9,14H,6,8,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCMMJLTFCXPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve vapor-phase reactions, where the intermediates are subjected to controlled conditions to achieve high yields and purity . The use of catalysts and optimized reaction parameters is crucial in scaling up the production process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes
Industry: In the agrochemical industry, the compound is used in the development of new pesticides and herbicides with enhanced properties
Mechanism of Action
The mechanism of action of 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards these targets . The compound can modulate various biological pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The pyridine core is a common feature among analogs. Key variations include:
- N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide: Replaces the thiolan-3-yloxy group with a thiazole-pyridine hybrid and introduces a sulfonyl group.
- Sarolaner and Lotilaner : These commercial isoxazoline-class acaricides lack the pyridine-carboxamide scaffold but share the –CF₃ group. Their isoxazoline rings confer distinct binding modes to GABA receptors, unlike the pyridine-based target compound .
Substituent Variations on the Aromatic Ring
- Trifluoromethyl vs. Halogen/Cyano Groups: Many analogs, such as N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-pentafluoroethyl-pyrazole-3-carboxamide, substitute –CF₃ with chloro (–Cl) or cyano (–CN) groups. The –CF₃ group in the target compound offers superior steric and electronic profiles for hydrophobic binding pockets .
- Thiolan-3-yloxy vs. Pyridinylthiazole : The thiolan group’s flexibility may improve bioavailability compared to rigid heterocycles like pyridinylthiazole in N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide .
Carboxamide Side Chain Modifications
- Tyclopyrazoflor: Features an indazole-carboxamide structure with a pyridinyl substituent.
- Acynonapyr and Tigolaner: These compounds utilize benzpyrimidine or tetrahydropyran carbamates instead of pyridine-carboxamide scaffolds, highlighting divergent strategies for target engagement .
Research Findings and Hypotheses
- Metabolic Stability : The –CF₃ group in the target compound likely confers resistance to oxidative metabolism compared to –Cl or –CN analogs, as seen in agrochemical design .
- Target Selectivity : The thiolan-3-yloxy group’s flexibility may allow adaptation to conformational changes in target enzymes (e.g., acetylcholinesterase or ion channels), unlike rigid sulfonyl or thiazole substituents .
- Bioavailability : Compared to benzpyrimidine or tetrahydropyran-based analogs, the pyridine-carboxamide scaffold balances lipophilicity and aqueous solubility, critical for systemic distribution .
Biological Activity
The compound 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a thiolan-3-yloxy group and a trifluoromethylphenyl moiety. The synthesis typically involves several key steps:
- Formation of the Thiolan-3-yloxy Group : It is synthesized through the reaction of a thiol with an epoxide under basic conditions.
- Introduction of the Trifluoromethyl Group : This is achieved using trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
- Coupling with Pyridine : The final step involves nucleophilic substitution reactions or palladium-catalyzed cross-coupling with the pyridine ring .
Antimicrobial Properties
Research has indicated that compounds similar to 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide exhibit significant antimicrobial activity. For instance, related Cu(II) complexes have shown effectiveness against methicillin-resistant Staphylococcus aureus (MIC = 2 µg/mL) and other strains . The mechanism involves dual inhibition of DNA gyrase and topoisomerase IV, critical for bacterial DNA replication.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For example, derivatives of similar structures have demonstrated weak to moderate antitumor activity against cell lines such as SW480, SW620, and PC3 while remaining non-toxic to normal cells like HaCaT . The biological activity is often linked to the modulation of specific molecular targets involved in cell proliferation and survival.
The biological activity of 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide is attributed to its ability to interact with various molecular targets:
- Covalent Bonding : The thiolan-3-yloxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating cellular uptake and distribution .
Study 1: Antimicrobial Efficacy
A study evaluated several pyridine derivatives, including those with trifluoromethyl groups, for their antimicrobial properties. Results indicated that compounds with similar structural features exhibited significant inhibition against various bacterial strains, suggesting a promising avenue for further development as antimicrobial agents .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of related compounds. It was found that certain derivatives inhibited FOXM1 transcriptional activity in cancer cells, correlating with reduced cell proliferation rates. This suggests that targeting transcription factors may be an effective strategy in cancer therapy .
Data Summary
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against MRSA (MIC = 2 µg/mL) |
| Anticancer Activity | Moderate activity against SW480, SW620, PC3 |
| Mechanism | Covalent bonding and enhanced lipophilicity |
| Structural Features | Pyridine ring with thiolan-3-yloxy and trifluoromethyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
